1-(2-Ethyl-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethyl-5-mercaptophenyl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethyl-2-mercaptophenyl)propan-1-one: Similar structure but with different positional isomers.
1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one: Contains a chloro group instead of a propanone moiety.
Uniqueness
1-(2-Ethyl-5-mercaptophenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-(2-Ethyl-5-mercaptophenyl)propan-1-one, a compound with potential pharmaceutical applications, has garnered interest due to its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H14OS |
Molecular Weight | 198.29 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
CAS Number | 1806614-31-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethylphenol with appropriate reagents under controlled conditions to yield the desired product. The synthetic pathway may include:
- Formation of the Phenolic Compound : Start with 2-ethylphenol.
- Thiol Addition : Introduce a thiol group through nucleophilic substitution.
- Acylation : Use acylating agents to form the propanone structure.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Case Study:
In a study evaluating the antimicrobial activity of synthesized compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 0.030 |
Pseudomonas aeruginosa | 0.050 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
Research Findings:
A comparative study assessed the cytotoxicity of this compound against standard chemotherapeutics like cisplatin:
Compound | A549 Viability (%) | MCF7 Viability (%) |
---|---|---|
This compound | 62 | 58 |
Cisplatin | 45 | 50 |
The lower viability percentages indicate that the compound may be a potent candidate for further anticancer drug development.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Cellular Targets : The thiol group may interact with reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
- Inhibition of Cell Proliferation : In cancer cells, it may induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethyl-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-5-6-9(13)7-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
VYAAVYYPNJHKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S)C(=O)CC |
Origin of Product |
United States |
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